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Compound of Interest

Compound Name: Azide-PEG12-Tos

Cat. No.: B8104382

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of
Azide-PEG12-Tos, a heterobifunctional linker widely utilized in bioconjugation, drug delivery,
and proteomics.

Core Chemical Properties

Azide-PEG12-Tos is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal
azide group (-Ns) and a tosyl (tosylate, -OTs) group, separated by a 12-unit PEG spacer. This
structure imparts unigue chemical functionalities, making it a versatile tool in chemical biology
and pharmaceutical sciences.

Property Value Source
Molecular Formula C31H55N3014S [1112]
Molecular Weight 725.9 g/mol [1][2]
CAS Number 1821464-56-5 [1]
Appearance White to off-white solid or oil

Purity Typically =95%

-20°C, protected from light and
Storage ]
moisture
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Solubility

The polyethylene glycol (PEG) backbone of Azide-PEG12-Tos enhances its solubility in a
range of solvents. PEG is known to be soluble in water and many organic solvents. The
solubility of PEG compounds generally decreases with increasing molecular weight.

Solvent Solubility
Water Soluble
Dimethyl sulfoxide (DMSO) Soluble
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble
Ethanol Soluble
Chloroform Soluble

This table presents expected solubility based on the properties of PEG linkers. Specific
quantitative solubility data for Azide-PEG12-Tos is not readily available.

Reactivity and Chemical Functionality

The utility of Azide-PEG12-Tos stems from its two distinct reactive termini: the azide and the
tosyl group.

The Azide Group: A Gateway to Click Chemistry

The azide group is a key functional group for "click chemistry," a set of biocompatible reactions
known for their high efficiency, specificity, and mild reaction conditions. The most common
application is the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC), where the azide
reacts with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. This reaction is
widely used for bioconjugation, such as labeling proteins, nucleic acids, and other
biomolecules.

Alternatively, the azide can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which
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proceeds without the need for a copper catalyst, offering advantages in live-cell imaging and in
vivo applications.

The Tosyl Group: A Versatile Leaving Group

The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This allows
for the covalent attachment of various nucleophiles, such as amines, thiols, and carboxylates,
to the PEG linker. The conversion of an alcohol to a tosylate is a common strategy to activate it
for nucleophilic attack. The reaction of a tosylate with a nucleophile like sodium azide proceeds
via an SN2 mechanism for primary and secondary tosylates.

Experimental Protocols
Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Protocol

This protocol provides a general procedure for conjugating an alkyne-containing biomolecule to
Azide-PEG12-Tos.

Materials:

Azide-PEG12-Tos

» Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)
o Copper(ll) sulfate (CuSQOa)

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine
(TBTA)

e Sodium ascorbate

» Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

DMSO (if needed to dissolve starting materials)

Procedure:
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» Reagent Preparation:

o

Prepare a stock solution of Azide-PEG12-Tos in DMSO or an appropriate buffer.

[¢]

Prepare a stock solution of the alkyne-biomolecule in a suitable buffer.

[¢]

Prepare a 10 mM stock solution of CuSOa in water.

[e]

Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

o

Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).

e Reaction Setup:

o In a reaction tube, combine the alkyne-biomolecule with the desired molar excess of
Azide-PEG12-Tos in the reaction buffer.

o In a separate tube, premix the CuSO4 and THPTA/TBTA solutions in a 1:5 molar ratio and
let it stand for 2-3 minutes to form the copper(l)-ligand complex.

¢ [nitiation of Click Reaction:

o Add the CuSOa/ligand premix to the biomolecule/azide mixture.

o Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

o Gently mix and incubate at room temperature for 1-2 hours, protected from light.

o Purification:

o Purify the resulting conjugate using an appropriate method for the biomolecule, such as
size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove
excess reagents.

Reaction Conditions and Expected Yields for CUAAC:
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Parameter Condition Expected Yield Source
CuSO4/Sodium

Catalyst Ascorbate with High to Quantitative
THPTA/TBTA
Aqueous buffer (e.g.,
PBS), may contain co- )

Solvent ) High
solvents like DMSO,
DMF

Temperature Room Temperature High

pH 4-11 High

Reaction Time 1-12 hours High

Expected yields are generally high for CUAAC reactions, often exceeding 90%, but can vary

depending on the specific substrates and reaction conditions.

Nucleophilic Substitution of the Tosyl Group

This protocol describes a general procedure for reacting a nucleophile with the tosyl group of

Azide-PEG12-Tos.

Materials:

Azide-PEG12-Tos

Nucleophile (e.g., a primary amine, thiol)

Aprotic polar solvent (e.g., DMF, DMSO)

Base (if required, e.g., triethylamine for amine nucleophiles)

Procedure:

e Dissolve Azide-PEG12-Tos in the chosen aprotic polar solvent.

o Add the nucleophile to the solution. A molar excess of the nucleophile is typically used.
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« If the nucleophile is an amine, add a non-nucleophilic base like triethylamine to neutralize the
generated toluenesulfonic acid.

 Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the
reaction is complete, as monitored by a suitable technique (e.g., TLC, LC-MS).

» Upon completion, the product can be purified by standard chromatographic techniques.

Spectroscopic Characterization
'H NMR Spectroscopy

The *H NMR spectrum of Azide-PEG12-Tos is expected to show characteristic signals for the
tosyl group, the PEG backbone, and the protons adjacent to the azide group.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.8 Doublet 2H ortho to the sulfonyl
group
Aromatic protons
~7.5 Doublet 2H meta to the sulfonyl
group
~4.1 Triplet 2H -CH2-OTs
_ PEG backbone (-O-
~3.6 Singlet (broad) ~44H
CH2-CH2-0-)
~3.4 Triplet 2H -CH2-N3
Methyl group of the
~2.4 Singlet 3H yigroup

tosyl moiety (-CHs)

This is an expected 'H NMR data based on the structure of Azide-PEG12-Tos and published
data for similar compounds. Actual chemical shifts may vary depending on the solvent and
instrument used.
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Mass Spectrometry

In mass spectrometry, Azide-PEG12-Tos is expected to show a molecular ion peak
corresponding to its molecular weight. The fragmentation pattern under techniques like
electrospray ionization (ESI) would likely involve cleavage of the ether linkages in the PEG
chain, resulting in a series of peaks separated by 44 Da (the mass of an ethylene glycol unit).
Fragmentation may also occur at the tosyl and azide groups.

Applications in Research and Drug Development

Azide-PEG12-Tos is a valuable tool in various applications due to its bifunctional nature.

e Antibody-Drug Conjugates (ADCS): It can be used as a linker to conjugate cytotoxic drugs to
antibodies. The tosyl group can be reacted with a functional group on the drug, and the azide
can then be used to attach the drug-linker entity to an alkyne-modified antibody via click
chemistry.

e PROTACS: In the development of proteolysis-targeting chimeras (PROTACS), this linker can
connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

e Bioconjugation: It is used to PEGylate proteins, peptides, and other biomolecules to improve
their solubility, stability, and pharmacokinetic properties.

» Surface Modification: Surfaces of materials and nanoparticles can be functionalized with
Azide-PEG12-Tos to introduce azide groups for subsequent "clicking” of other molecules,
enhancing biocompatibility.

Workflow and Signaling Pathway Diagrams
Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for synthesizing an ADC using Azide-
PEG12-Tos as a linker.
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Caption: Workflow for ADC synthesis using Azide-PEG12-Tos.

Logical Relationship of Reactions

This diagram illustrates the two primary reaction pathways available with Azide-PEG12-Tos.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8104382?utm_src=pdf-body-img
https://www.benchchem.com/product/b8104382?utm_src=pdf-body
https://www.benchchem.com/product/b8104382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Azide Group Reactions
ﬁfosyl Group Reactions\

Azide-PEG12-Tos

Strained Alkyne
(DBCO, BCN)

Nucleophile
(e.g., R-NH2, R-SH)

Alkyne-containing

Molecule Azide Group

Tosyl Group

+ Cu(l) catalyst SN2 Redctig

Catalyst-free

Nucleophilic
Substitution Product

Triazole Linkage
(via CuAAC)

Triazole Linkage
(via SPAAC)

Click to download full resolution via product page

Caption: Reaction pathways of Azide-PEG12-Tos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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